tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Regioisomer discrimination Chromatographic QC Benzimidazole SAR

Select this 6‑bromo regioisomer to avoid the 5‑bromo positional isomer and ensure consistent SAR outcomes. The Boc‑protected azepane nitrogen and free benzimidazole NH allow sequential, orthogonal functionalization: cross‑couple at the 6‑position, then derivatize the azepane amine. Designed for bromodomain (BRD4) and kinase (PIM1, DYRK1A, CK2) inhibitor programs. Typical purity ≥98% with full QC (NMR, HPLC, GC). Request a quote for gram‑scale quantities.

Molecular Formula C18H24BrN3O2
Molecular Weight 394.3 g/mol
CAS No. 1251017-58-9
Cat. No. B1443641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
CAS1251017-58-9
Molecular FormulaC18H24BrN3O2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-7-6-13(19)11-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3
InChIKeyKMBWCUNQQLDBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate (CAS 1251017-58-9): Procurement-Relevant Structural Overview


tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate (CAS 1251017-58-9) is a synthetic small-molecule building block with molecular formula C₁₈H₂₄BrN₃O₂ and molecular weight 394.31 g·mol⁻¹ . The compound integrates three pharmacologically relevant modules: a 6-bromo-substituted benzimidazole core, a seven-membered azepane ring, and a tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen . It is supplied as a research-grade intermediate (standard purity ≥95%) with batch-specific QC documentation including NMR, HPLC, and GC . Its primary documented utility lies in serving as a versatile intermediate for constructing more complex benzimidazole-containing molecules, particularly in bromodomain inhibitor and kinase inhibitor discovery programs [1].

Why Generic Substitution Fails for tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate in Medicinal Chemistry Campaigns


Although multiple bromobenzimidazole-azepane building blocks share the same molecular formula (C₁₈H₂₄BrN₃O₂), the regioisomeric position of the bromine substituent (6- vs. 5-position) on the benzimidazole ring generates chemically distinct entities with differing InChI Keys, chromatographic retention times, and downstream SAR outcomes . The 6-bromo regioisomer (InChI Key: KMBWCUNQQLDBEI-UHFFFAOYSA-N) is chromatographically separable from its 5-bromo counterpart (CAS 1251017-90-9; InChI Key: CRZVVDRAUXIYLL-UHFFFAOYSA-N), and interchanging them without verification introduces a defined structural variable that can alter the geometry of key ligand-receptor interactions in final target molecules [1]. Furthermore, the seven-membered azepane ring imposes distinct conformational constraints and steric profiles compared to the more common six-membered piperidine analogs prevalent in benzimidazole-based kinase and bromodomain inhibitor scaffolds, meaning benchmark compound data from piperidine series cannot be directly extrapolated [2].

Product-Specific Quantitative Evidence Guide: tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate vs. Comparators


Regioisomeric Identity: 6-Bromo Substitution Confers Distinct Chromatographic and Structural Properties vs. 5-Bromo Isomer

The target compound carries bromine at the 6-position of the benzimidazole ring, whereas the closest commercially available regioisomer (CAS 1251017-90-9) is brominated at the 5-position. These two isomers share identical molecular formula (C₁₈H₂₄BrN₃O₂) and molecular weight (394.31 g·mol⁻¹) but possess distinct InChI Keys: KMBWCUNQQLDBEI-UHFFFAOYSA-N (6-bromo) vs. CRZVVDRAUXIYLL-UHFFFAOYSA-N (5-bromo) . The difference in bromine position alters the electronic distribution across the benzimidazole π-system, which computational studies on the 6-bromobenzimidazole core have shown to modulate HOMO-LUMO energy gaps and molecular electrostatic potential surfaces relevant to target binding [1].

Regioisomer discrimination Chromatographic QC Benzimidazole SAR

Benzimidazole Core Cytotoxic Activity: 6-Bromobenzimidazole Demonstrates Antiproliferative Effects Against MCF-7 Breast Cancer Cells

The 6-bromobenzimidazole core substructure of the target compound has been independently characterized for cytotoxic activity. In a 2024 study, 6-bromobenzimidazole (6BBZ) demonstrated an IC₅₀ of 17.23 μg·mL⁻¹ against the MCF-7 breast cancer cell line with a computed binding affinity of −6.2 kcal·mol⁻¹ against the estrogen sulfotransferase receptor (PDB ID: 1AQU) [1]. While these data represent the unsubstituted core scaffold rather than the full azepane-Boc conjugate, they establish a quantifiable baseline for the 6-bromo-substituted benzimidazole pharmacophore that is absent for certain alternative heterocyclic cores considered in building block selection.

Cytotoxicity Anticancer scaffold Benzimidazole pharmacophore

Vendor Purity Certification: Batch-Specific QC Documentation with ≥95% Purity Standard and Multi-Technique Verification

Commercially, the target compound is available at two certified purity grades: standard purity of 95% (Bidepharm, Cat. No. BD01146405) with batch-specific QC documentation including NMR, HPLC, and GC , and a higher 98% purity grade (Leyan, Cat. No. 1643661) . The 5-bromo regioisomer is also available at 98% purity from the same vendors , meaning the principal procurement differentiator between the two is the regioisomeric identity itself, supported by equivalent analytical certification. Users requiring the 6-bromo substitution pattern for specific SAR or synthetic pathway reasons must explicitly specify CAS 1251017-58-9 rather than the 5-bromo analog.

Quality control Building block purity Procurement specification

Azepane Ring Conformational Profile: Seven-Membered Ring Offers Different Conformational Space vs. Six-Membered Piperidine Analogs

The seven-membered azepane ring in the target compound provides a distinct conformational landscape compared to the six-membered piperidine ring found in many benzimidazole-based building blocks. Reviews of seven-membered N-heterocycles in medicinal chemistry document that azepane-containing compounds access a broader range of torsional angles and pseudorotational conformers than their piperidine counterparts, which can translate into differentiated pharmacokinetic properties and target binding modes in final lead compounds [1]. This structural feature is inherent to the target compound's scaffold and represents a deliberate design choice for programs seeking to explore chemical space beyond the more saturated piperidine-benzimidazole chemical matter exemplified by approved agents such as astemizole and related clinical candidates [2].

Conformational diversity Azepane scaffold Medicinal chemistry design

Boc-Protecting Group Strategy: Orthogonal Deprotection Enables Sequential Functionalization in Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) group on the azepane nitrogen serves as an acid-labile protecting group that can be selectively removed (typically with TFA or HCl/dioxane) to reveal the free secondary amine for subsequent functionalization. This orthogonal protection strategy is critical in multi-step synthetic routes where the benzimidazole NH and the azepane nitrogen require differentiated reactivity [1]. In contrast, building blocks lacking the Boc group or employing alternative protecting groups (e.g., Cbz, Fmoc) require different deprotection conditions that may be incompatible with other functional groups present in advanced intermediates. The Boc-azepane configuration in the target compound is specifically suited for fragment-based drug discovery workflows and parallel library synthesis where sequential N-functionalization is a key step [2].

Protecting group strategy Solid-phase synthesis Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate


Bromodomain and BET Inhibitor Fragment Elaboration

The compound serves as a key intermediate for constructing substituted benzimidazole-based bromodomain inhibitors, as documented in patent applications from NEOMED Institute and Gilead Sciences describing benzimidazole-azepane scaffolds targeting BRD4 and related BET proteins [1]. The 6-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, amine, or alkyne fragments at the 6-position, while the Boc-protected azepane nitrogen can be deprotected and further derivatized to optimize binding interactions with the bromodomain acetyl-lysine recognition pocket [2].

Kinase Inhibitor SAR Exploration Requiring 6-Substituted Benzimidazole Scaffolds

Benzimidazole derivatives with specific substitution patterns at the 6-position have been reported as PIM1, DYRK1A, and CK2 kinase inhibitors [1]. The 6-bromo substitution on the target compound provides a regiochemically defined starting point for systematic SAR studies where bromine position is known to influence kinase selectivity profiles. The azepane ring offers conformational diversity beyond the more common piperidine-linked benzimidazole kinase inhibitor chemotypes, potentially accessing novel binding modes within the ATP-binding pocket [2].

Parallel Library Synthesis and Fragment-Based Drug Discovery (FBDD)

The orthogonal protection strategy (Boc on azepane nitrogen; free benzimidazole NH) enables sequential, programmable functionalization in parallel synthesis workflows. The 6-bromo group serves as a robust diversification point for transition-metal-catalyzed coupling reactions, while the Boc-deprotected azepane amine can undergo reductive amination, amide coupling, or sulfonamide formation to generate structurally diverse compound libraries [1]. This modularity is particularly valuable in FBDD campaigns where systematic exploration of vectors from the benzimidazole core is required to establish robust structure-activity relationships [2].

Cytotoxic Payload and Anticancer Agent Development

The 6-bromobenzimidazole core has demonstrated quantifiable cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 17.23 μg·mL⁻¹) with molecular docking indicating favorable binding to the estrogen sulfotransferase receptor (PDB 1AQU; ΔG = −6.2 kcal·mol⁻¹) [1]. The full target compound, with its azepane-Boc extension, provides a scaffold for further optimization of this anticancer pharmacophore through vector diversification at both the azepane nitrogen (post-Boc removal) and the 6-position (via cross-coupling), enabling systematic improvement of potency and selectivity in anticancer lead optimization programs.

Quote Request

Request a Quote for tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.